molecular formula C30H32O5 B11681402 3-[(3,5-di-tert-butyl-4-hydroxyphenyl)(4-hydroxyphenyl)methyl]-4-hydroxy-2H-chromen-2-one

3-[(3,5-di-tert-butyl-4-hydroxyphenyl)(4-hydroxyphenyl)methyl]-4-hydroxy-2H-chromen-2-one

Cat. No.: B11681402
M. Wt: 472.6 g/mol
InChI Key: NUNBBMQIIVBESY-UHFFFAOYSA-N
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Description

3-[(3,5-di-tert-butyl-4-hydroxyphenyl)(4-hydroxyphenyl)methyl]-4-hydroxy-2H-chromen-2-one is a complex organic compound known for its significant antioxidant properties. This compound is characterized by the presence of multiple hydroxyl groups and bulky tert-butyl groups, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-di-tert-butyl-4-hydroxyphenyl)(4-hydroxyphenyl)methyl]-4-hydroxy-2H-chromen-2-one typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 4-hydroxybenzaldehyde in the presence of a base, followed by cyclization to form the chromenone structure. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium hydroxide (KOH) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-di-tert-butyl-4-hydroxyphenyl)(4-hydroxyphenyl)methyl]-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions .

Scientific Research Applications

3-[(3,5-di-tert-butyl-4-hydroxyphenyl)(4-hydroxyphenyl)methyl]-4-hydroxy-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant properties of 3-[(3,5-di-tert-butyl-4-hydroxyphenyl)(4-hydroxyphenyl)methyl]-4-hydroxy-2H-chromen-2-one are primarily due to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The bulky tert-butyl groups provide steric hindrance, protecting the molecule from rapid degradation and enhancing its stability .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid
  • Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
  • Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

Uniqueness

Compared to similar compounds, 3-[(3,5-di-tert-butyl-4-hydroxyphenyl)(4-hydroxyphenyl)methyl]-4-hydroxy-2H-chromen-2-one has a unique chromenone structure that enhances its antioxidant properties and provides additional stability. This makes it particularly effective in applications requiring long-term stability and resistance to oxidative degradation .

Properties

Molecular Formula

C30H32O5

Molecular Weight

472.6 g/mol

IUPAC Name

3-[(3,5-ditert-butyl-4-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxychromen-2-one

InChI

InChI=1S/C30H32O5/c1-29(2,3)21-15-18(16-22(27(21)33)30(4,5)6)24(17-11-13-19(31)14-12-17)25-26(32)20-9-7-8-10-23(20)35-28(25)34/h7-16,24,31-33H,1-6H3

InChI Key

NUNBBMQIIVBESY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=C(C=C2)O)C3=C(C4=CC=CC=C4OC3=O)O

Origin of Product

United States

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